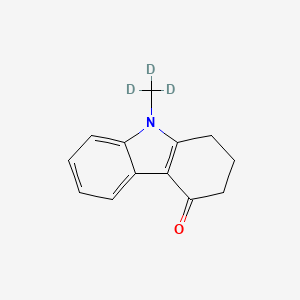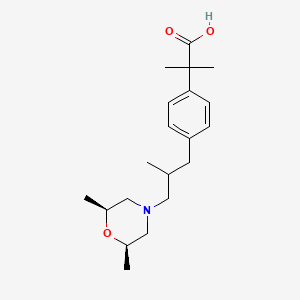
Fenpropimorphic Acid
Vue d'ensemble
Description
Fenpropimorphic Acid is a chemical compound with the molecular formula C20H31NO3 . It is also known by other names such as 2-(4-{3-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-2-methylpropyl}phenyl)-2-methylpropanoic acid . It is primarily used in agriculture as a fungicide, especially on cereal crops like wheat . It disrupts eukaryotic sterol biosynthesis pathways by inhibiting fungal Δ14 reductases .
Synthesis Analysis
The synthesis of this compound involves several steps. An analytical procedure for the simultaneous determination of fenpropimorph and its main metabolite this compound in soil has been reported. The process involves extraction with acetone/water (2:1), liquid/liquid partition with dichloromethane, and clean-up using gel permeation chromatography to concentrate the analytes .Molecular Structure Analysis
The molecular structure of this compound is complex with an average mass of 333.465 Da and a monoisotopic mass of 333.230408 Da . It has 2 of 3 defined stereocentres .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For the determination of this compound in soil samples, a derivatization step with pentafluorobenzylbromide has been established in order to perform GC/MS with negative chemical ionization .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H31NO3 . More detailed physical and chemical properties could not be found in the available sources.Applications De Recherche Scientifique
Behavior in Soils : Fenpropimorph and Fenpropimorphic Acid have been studied for their behavior in different soil types. This compound, due to its higher polarity, has a higher leaching potential compared to fenpropimorph. However, under field conditions, it is found mainly in the superficial soil layers at low concentrations (Stockmaier, Kreuzig, & Bahadir, 1996).
Analysis and Fate in Soil : Liquid chromatography and mass spectrometry have been used to analyze fenpropimorph and this compound in soil samples, with findings suggesting significant differences in adsorption properties between the two. This compound shows much higher mobility in soil (Spliid, 2001).
Effects on Soil Microorganisms : Fenpropimorph impacts primary decomposer organisms in soil, affecting bacterial and fungal succession. This suggests a potential influence of fenpropimorph and its metabolite on soil fertility (Thirup et al., 2001).
Impact on Plant Gene Expression : Research on wheat treated with fenpropimorph shows that it can induce a defense reaction in plants, altering gene expression patterns related to plant defense mechanisms (Pasquer et al., 2005).
Determination in Soil : An analytical procedure for determining fenpropimorph and this compound in soil has been developed, highlighting the importance of methylation for analysis (Dieckmann, Stockmaier, Kreuzig, & Bahadir, 1993).
Volatilization Studies : Studies on the volatility of fenpropimorph in laboratory conditions suggest that a significant portion can be released from the plant-soil system, mostly as unchanged fenpropimorph (Staimer, Müller, & Kubiak, 1996).
Impact on Mycorrhizal Fungi : Fenpropimorph affects the growth and physiology of arbuscular mycorrhizal fungi, impacting their ability to translocate phosphorus to plants, which could have implications for soil fertility and plant health (Zocco et al., 2011).
Resistance Studies in Plants : Research on tobacco calli resistant to fenpropimorph indicates changes in sterol composition, providing insights into the cellular mechanisms of resistance and fungicide toxicity (Schaller, Maillot-Vernier, Benveniste, & Belliard, 1991).
Mécanisme D'action
Target of Action
Fenpropimorphic Acid, also known as Fenpropimorph Acid, is a morpholine-derived fungicide . It primarily targets the enzymes in the ergosterol biosynthetic pathway of fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired cell function and death of the fungus .
Mode of Action
This compound disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . This inhibition disrupts the production of ergosterol, leading to alterations in the cell membrane’s structure and function, ultimately causing the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the Δ14 reductases, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing the death of the fungus .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and low volatility . These properties may affect its bioavailability and its ability to be absorbed and distributed in the environment or within an organism.
Result of Action
The primary result of this compound’s action is the death of the fungus due to the disruption of ergosterol biosynthesis . This disruption leads to alterations in the fungal cell membrane’s structure and function, impairing the fungus’s ability to maintain its cellular processes .
Action Environment
This compound is used in agriculture, primarily on cereal crops . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . Environmental factors such as soil type, temperature, and rainfall can influence its persistence and efficacy .
Analyse Biochimique
Biochemical Properties
Fenpropimorphic Acid plays a significant role in biochemical reactions, particularly in the inhibition of sterol biosynthesis. It interacts with enzymes such as Δ14-reductase and lanosterol demethylase, which are crucial in the sterol biosynthesis pathway . By inhibiting these enzymes, this compound disrupts the production of essential sterols, leading to altered membrane composition and function. Additionally, this compound has been shown to bind with high affinity to the mammalian sigma receptor .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In plants, it inhibits the enzyme cycloeucalenol-obtusifoliol isomerase, leading to changes in lipid composition and impacting cell division and growth . In fungi, it disrupts sterol biosynthesis, affecting membrane integrity and function . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the sterol composition of cellular membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key enzymes in the sterol biosynthesis pathway. By binding to Δ14-reductase and lanosterol demethylase, this compound inhibits their activity, leading to a reduction in sterol production . This inhibition results in altered membrane composition, which affects various cellular processes, including membrane fluidity, permeability, and signaling . Additionally, this compound’s high affinity for the sigma receptor suggests a potential role in modulating cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also impact cellular function . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of sterol biosynthesis, leading to sustained alterations in cellular metabolism and function . The stability and degradation of this compound are crucial factors in its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sterol biosynthesis without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of sterol biosynthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as Δ14-reductase and lanosterol demethylase, leading to the inhibition of sterol production . This inhibition affects metabolic flux and metabolite levels, resulting in altered lipid composition and cellular metabolism . The compound’s impact on metabolic pathways highlights its potential as a tool for studying sterol biosynthesis and its regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cellular membranes, particularly those involved in sterol biosynthesis, is essential for its inhibitory effects on key enzymes . The subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)/t14?,15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMLYFAEKBWEE-MQVJKMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747784 | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121098-45-1 | |
| Record name | Fenpropimorphic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121098451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpropimorphic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPROPIMORPHIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042M8757YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the environmental fate of Fenpropimorphic Acid in soil?
A1: this compound, the primary metabolite of the fungicide Fenpropimorph, exhibits different behavior in soil compared to its parent compound. While Fenpropimorph tends to remain immobile due to its higher adsorption to soil particles (Kd value around 161 kg/L), this compound shows higher mobility with a lower Kd value of approximately 1.3 kg/L []. This difference in mobility is attributed to the higher polarity of this compound. Despite this, field studies have detected this compound only in the top layers of soil (0-5 cm) and at very low concentrations, suggesting limited leaching potential under typical environmental conditions [, ].
Q2: How do the adsorption properties of Fenpropimorph and this compound differ in soil?
A2: Fenpropimorph exhibits strong adsorption to soil particles, resulting in limited mobility, as indicated by its high Kd value of around 161 kg/L. In contrast, this compound, being more polar, displays weaker adsorption and higher mobility in soil, with a Kd value of approximately 1.3 kg/L []. This difference in adsorption behavior can influence the persistence and potential leaching of these compounds in the environment.
Q3: What analytical methods are available for detecting Fenpropimorph and this compound in environmental and food samples?
A3: Several analytical methods have been developed for the detection and quantification of Fenpropimorph and this compound.
Q4: How does the degradation of Fenpropimorph occur in soil, and what is the role of this compound in this process?
A4: Fenpropimorph undergoes degradation in the soil environment, leading to the formation of this compound as a key degradation product [, ]. Laboratory and field studies have demonstrated the appearance of this compound within a few days of Fenpropimorph application []. The degradation process involves mineralization and the formation of non-extractable residues []. While this compound is more mobile in soil than its parent compound, its detection primarily in the top soil layers indicates that other degradation processes and potential immobilization mechanisms may be occurring.
Q5: Are there any regulatory guidelines for Fenpropimorph and this compound residues in food products?
A5: While specific regulations may vary by region, the Codex Alimentarius Commission, which sets international food safety standards, provides guidelines for pesticide residues in food []. Analytical methods, such as the QuEChERS extraction followed by LC-MS/MS, have been developed and validated according to Codex guidelines for the simultaneous determination of Fenpropimorph and this compound in various livestock products []. These methods ensure food safety by monitoring and controlling the levels of these compounds in the food supply.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

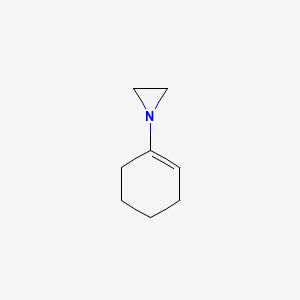
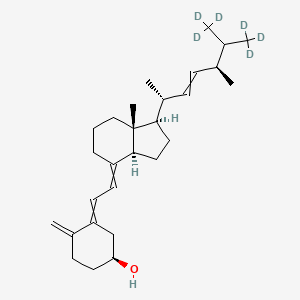
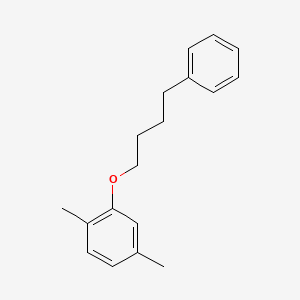
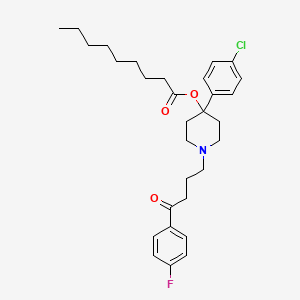
![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)

